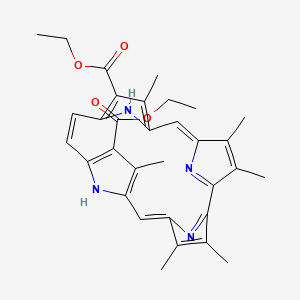
Corrphycene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corrphycene, also known as this compound, is a useful research compound. Its molecular formula is C32H34N4O4 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Material Science Applications
1.1 Photonic Devices
Corrphycene derivatives have been explored for their potential use in photonic devices due to their tunable optical properties. Their ability to absorb light across a wide spectrum makes them suitable for applications in organic solar cells and light-emitting diodes. Research indicates that corrphycenes can enhance the efficiency of these devices by improving light absorption and charge transport properties .
1.2 Sensors
The electrochemical properties of this compound have been investigated for sensor applications. Studies demonstrate that this compound-based sensors exhibit high sensitivity and selectivity for various analytes, including heavy metals and biomolecules. The incorporation of metal complexes into this compound frameworks has further improved their sensing capabilities, making them valuable tools in environmental monitoring and biomedical diagnostics .
Biomedicine Applications
2.1 Photodynamic Therapy
this compound has shown promise in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. This property is beneficial for treating various cancers, as it allows targeted destruction of tumor cells while minimizing damage to surrounding healthy tissues. Recent studies have reported significant cytotoxic effects against cancer cell lines when treated with this compound under light exposure .
2.2 Drug Delivery Systems
The unique structure of this compound allows it to be utilized as a carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research indicates that this compound-based nanocarriers can improve the pharmacokinetics of anticancer drugs, leading to enhanced therapeutic efficacy .
Catalysis Applications
3.1 Metal Complex Catalysts
this compound's coordination chemistry enables the formation of metal complexes that are effective catalysts in various chemical reactions, including oxidation and reduction processes. These metal-corrphycene complexes have been studied for their catalytic activity in organic transformations, showcasing their potential in synthetic chemistry .
3.2 Environmental Catalysis
The catalytic properties of this compound derivatives are also being explored for environmental applications, such as the degradation of pollutants and waste treatment processes. Their ability to facilitate reactions under mild conditions makes them suitable candidates for green chemistry initiatives aimed at reducing environmental impact .
Case Studies
Propiedades
Fórmula molecular |
C32H34N4O4 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
diethyl 3,4,8,15,19,20-hexamethyl-21,22,23,24-tetrazapentacyclo[16.2.1.12,5.17,10.113,16]tetracosa-1(21),2(24),3,5,7,9,11,13,15,17,19-undecaene-9,14-dicarboxylate |
InChI |
InChI=1S/C32H34N4O4/c1-9-39-31(37)27-19(7)25-13-23-15(3)17(5)29(35-23)30-18(6)16(4)24(36-30)14-26-20(8)28(32(38)40-10-2)22(34-26)12-11-21(27)33-25/h11-14,33-34H,9-10H2,1-8H3 |
Clave InChI |
FRRDYGJTXJZULM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=NC(=CC(=C1C)N2)C(=C5C)C)C)C)C)C(=O)OCC |
Sinónimos |
corrphycene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















